molecular formula C11H12BrNO B13981682 (Z)-2-(4-bromophenyl)-3-(dimethylamino)acrylaldehyde CAS No. 85907-67-1

(Z)-2-(4-bromophenyl)-3-(dimethylamino)acrylaldehyde

Cat. No.: B13981682
CAS No.: 85907-67-1
M. Wt: 254.12 g/mol
InChI Key: NARILRBZOTXTRZ-JXMROGBWSA-N
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Description

(Z)-2-(4-bromophenyl)-3-(dimethylamino)acrylaldehyde is an organic compound characterized by the presence of a bromophenyl group, a dimethylamino group, and an acrylaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-bromophenyl)-3-(dimethylamino)acrylaldehyde typically involves the reaction of 4-bromobenzaldehyde with dimethylamine and an appropriate acrylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and yield of the compound. The use of automated reactors and advanced purification systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-bromophenyl)-3-(dimethylamino)acrylaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 4-bromophenyl-3-(dimethylamino)acrylic acid.

    Reduction: 2-(4-bromophenyl)-3-(dimethylamino)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-2-(4-bromophenyl)-3-(dimethylamino)acrylaldehyde serves as a versatile intermediate for the preparation of more complex molecules

Biology and Medicine

The compound has potential applications in medicinal chemistry as a building block for the development of new drugs. Its ability to undergo various chemical transformations makes it a useful scaffold for the design of bioactive molecules.

Industry

In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials with specific properties. Its incorporation into polymeric structures can enhance the thermal and mechanical properties of the resulting materials.

Mechanism of Action

The mechanism of action of (Z)-2-(4-bromophenyl)-3-(dimethylamino)acrylaldehyde is largely dependent on its chemical reactivity. The presence of the bromophenyl and dimethylamino groups allows for interactions with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(4-chlorophenyl)-3-(dimethylamino)acrylaldehyde
  • (Z)-2-(4-fluorophenyl)-3-(dimethylamino)acrylaldehyde
  • (Z)-2-(4-methylphenyl)-3-(dimethylamino)acrylaldehyde

Uniqueness

(Z)-2-(4-bromophenyl)-3-(dimethylamino)acrylaldehyde is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents, making this compound particularly valuable in certain synthetic and research applications.

Properties

CAS No.

85907-67-1

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

(Z)-2-(4-bromophenyl)-3-(dimethylamino)prop-2-enal

InChI

InChI=1S/C11H12BrNO/c1-13(2)7-10(8-14)9-3-5-11(12)6-4-9/h3-8H,1-2H3/b10-7+

InChI Key

NARILRBZOTXTRZ-JXMROGBWSA-N

Isomeric SMILES

CN(C)/C=C(\C=O)/C1=CC=C(C=C1)Br

Canonical SMILES

CN(C)C=C(C=O)C1=CC=C(C=C1)Br

Origin of Product

United States

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